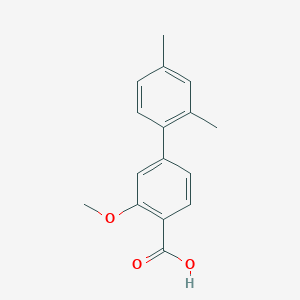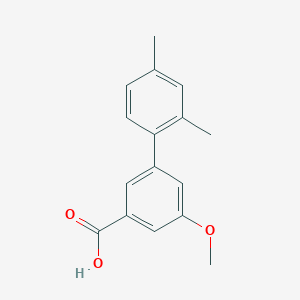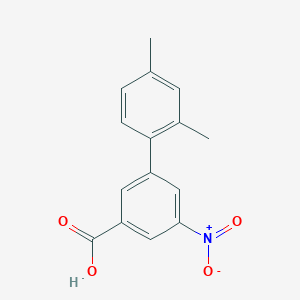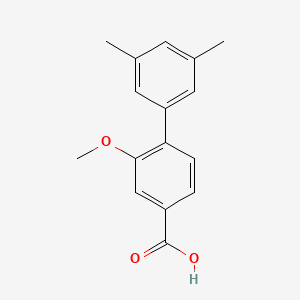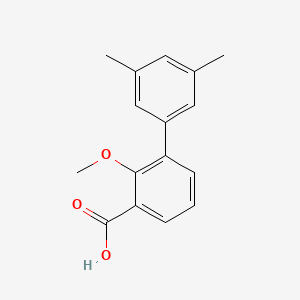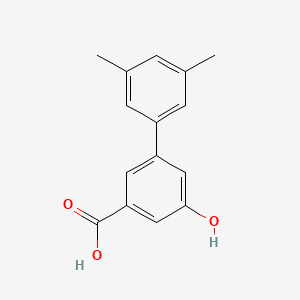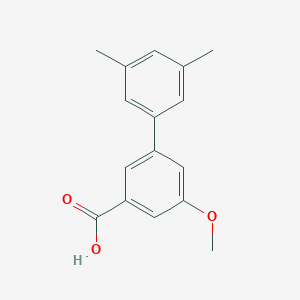
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid (also known as 3,5-dimethyl-5-methoxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. This compound is of interest due to its potential to act as an anti-inflammatory, anti-oxidant, and anti-microbial agent. It is also believed to possess anti-cancer properties.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid has a wide range of scientific research applications. It has been studied for its anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been investigated for its potential to act as an inhibitor of cancer cell growth. It has also been studied for its ability to inhibit the growth of bacteria and fungi.
Mechanism of Action
The exact mechanism of action of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid is not fully understood. However, it is believed that it may act by inhibiting the activity of enzymes involved in inflammation and oxidative stress. Additionally, it is believed to inhibit the activity of enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid are not fully understood. However, it is believed to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it is believed to possess anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid in laboratory experiments include its high purity (95%) and its relatively low cost. Additionally, it is relatively easy to synthesize and purify. The main limitation of using this compound in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Future Directions
The potential future directions for 3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid include further research into its biochemical and physiological effects, its potential as an anti-inflammatory, anti-oxidant, and anti-microbial agent, and its potential to act as an inhibitor of cancer cell growth. Additionally, further research could be done to investigate its potential as a therapeutic agent, its potential to interact with other drugs, and its potential to cause adverse effects.
Synthesis Methods
3-(3,5-Dimethylphenyl)-5-methoxybenzoic acid can be synthesized from 3,5-dimethylphenol and methoxybenzoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction proceeds at a temperature of 80°C for 12 hours. The product is then isolated and purified by column chromatography. The yield of the product is typically 95%.
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-11(2)6-12(5-10)13-7-14(16(17)18)9-15(8-13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMZGDQBZUPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689026 |
Source


|
| Record name | 5-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-85-4 |
Source


|
| Record name | 5-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

